[(2-Fluorophenyl)methyl](3-methylpentan-2-yl)amine
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Overview
Description
(2-Fluorophenyl)methylamine is an organic compound with the molecular formula C13H20FN It is a fluorinated amine, which means it contains a fluorine atom attached to a benzyl group and an amine group attached to a branched alkyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluorophenyl)methylamine typically involves the reaction of 2-fluorobenzyl chloride with 3-methylpentan-2-amine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2-Fluorophenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzylamines.
Scientific Research Applications
(2-Fluorophenyl)methylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems, particularly in the context of fluorinated compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (2-Fluorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (3-Fluorophenyl)methylamine
- (2-Chlorophenyl)methylamine
- (2-Bromophenyl)methylamine
Uniqueness
(2-Fluorophenyl)methylamine is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can significantly alter the compound’s reactivity, stability, and interaction with biological targets compared to its chloro or bromo analogs .
Properties
Molecular Formula |
C13H20FN |
---|---|
Molecular Weight |
209.30 g/mol |
IUPAC Name |
N-[(2-fluorophenyl)methyl]-3-methylpentan-2-amine |
InChI |
InChI=1S/C13H20FN/c1-4-10(2)11(3)15-9-12-7-5-6-8-13(12)14/h5-8,10-11,15H,4,9H2,1-3H3 |
InChI Key |
JMGVIOOYVWLASC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)NCC1=CC=CC=C1F |
Origin of Product |
United States |
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